ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
Overview
Description
ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorinated phenoxy group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chlorinated phenoxy group: This step involves the reaction of the pyrazole derivative with 4-chloro-2-methylphenoxyacetic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
Esterification: The final step is the esterification of the resulting compound with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or block the action of specific enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE: Similar structure but lacks the chlorine atom.
ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-IMIDAZOL-1-YL)ACETATE: Similar structure but contains an imidazole ring instead of a pyrazole ring.
Uniqueness
ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4/c1-5-25-17(24)9-22-13(4)18(12(3)21-22)20-16(23)10-26-15-7-6-14(19)8-11(15)2/h6-8H,5,9-10H2,1-4H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXUVLGWOYBNHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=C(C=C(C=C2)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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